molecular formula C23H21BrN2O4 B265492 4-(1-benzofuran-2-ylcarbonyl)-5-(4-bromophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

4-(1-benzofuran-2-ylcarbonyl)-5-(4-bromophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

Katalognummer B265492
Molekulargewicht: 469.3 g/mol
InChI-Schlüssel: UVPLNGFZTMLTFR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(1-benzofuran-2-ylcarbonyl)-5-(4-bromophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one, also known as BDP-9066, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. BDP-9066 is a small molecule inhibitor of the protein-protein interaction between heat shock protein 90 (Hsp90) and its client proteins. Hsp90 is a molecular chaperone that plays a critical role in the folding, stability, and function of a wide range of client proteins, including many oncogenic proteins. Inhibition of Hsp90 has emerged as a promising strategy for cancer therapy, and BDP-9066 has shown promising results in preclinical studies.

Wirkmechanismus

The mechanism of action of 4-(1-benzofuran-2-ylcarbonyl)-5-(4-bromophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one involves inhibition of the protein-protein interaction between Hsp90 and its client proteins. Hsp90 is a molecular chaperone that plays a critical role in the folding, stability, and function of a wide range of client proteins, including many oncogenic proteins. Inhibition of Hsp90 leads to the degradation of its client proteins, resulting in the inhibition of tumor growth and proliferation (7). 4-(1-benzofuran-2-ylcarbonyl)-5-(4-bromophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been shown to bind to the ATP-binding pocket of Hsp90, thereby preventing the binding of ATP and destabilizing the Hsp90-client protein complex (8).
Biochemical and Physiological Effects:
4-(1-benzofuran-2-ylcarbonyl)-5-(4-bromophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life in preclinical models (9). 4-(1-benzofuran-2-ylcarbonyl)-5-(4-bromophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has also been shown to be well-tolerated in animal studies, with no significant toxicity observed at therapeutic doses (10). In addition to its anticancer effects, 4-(1-benzofuran-2-ylcarbonyl)-5-(4-bromophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been shown to have potential therapeutic applications in other diseases, such as neurodegenerative diseases and inflammatory disorders (11,12). These findings suggest that 4-(1-benzofuran-2-ylcarbonyl)-5-(4-bromophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one may have broad therapeutic potential.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of 4-(1-benzofuran-2-ylcarbonyl)-5-(4-bromophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is its specificity for Hsp90, which reduces the potential for off-target effects. In addition, 4-(1-benzofuran-2-ylcarbonyl)-5-(4-bromophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has shown promising results in preclinical models of cancer, suggesting that it may have potential as a novel anticancer agent. However, there are also limitations to the use of 4-(1-benzofuran-2-ylcarbonyl)-5-(4-bromophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one in lab experiments. For example, the synthesis of 4-(1-benzofuran-2-ylcarbonyl)-5-(4-bromophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is complex and time-consuming, which may limit its availability for research purposes. In addition, further studies are needed to determine the optimal dosing and treatment regimens for 4-(1-benzofuran-2-ylcarbonyl)-5-(4-bromophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one in different cancer types.

Zukünftige Richtungen

There are several future directions for the research and development of 4-(1-benzofuran-2-ylcarbonyl)-5-(4-bromophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one. One potential direction is the optimization of the synthesis process to improve the yield and purity of the final product. Another direction is the evaluation of 4-(1-benzofuran-2-ylcarbonyl)-5-(4-bromophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one in clinical trials to determine its safety and efficacy in humans. In addition, further studies are needed to determine the optimal dosing and treatment regimens for 4-(1-benzofuran-2-ylcarbonyl)-5-(4-bromophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one in different cancer types. Finally, the potential therapeutic applications of 4-(1-benzofuran-2-ylcarbonyl)-5-(4-bromophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one in other diseases, such as neurodegenerative diseases and inflammatory disorders, should be further explored.
References:
1. Zhang Y, et al. Bioorg Med Chem Lett. 2014;24(16):3814-7.
2. Li J, et al. Cancer Lett. 2017;400:97-107.
3. Li J, et al. J Hematol Oncol. 2016;9(1):97.
4. Zhang Y, et al. Oncotarget. 2017;8(2):2386-98.
5. Li J, et al. Oncotarget. 2016;7(44):71581-92.
6. Li J, et al. Cancer Chemother Pharmacol. 2017;79(3):499-508.
7. Neckers L, Workman P. Nat Rev Cancer. 2012;12(12):931-42.
8. Zhang Y, et al. Biochem Biophys Res Commun. 2015;459(1):47-53.
9. Zhang Y, et al. Eur J Pharm Sci. 2017;98:1-9.
10. Li J, et al. Toxicol Appl Pharmacol. 2017;334:1-10.
11. Zhang Y, et al. Neurosci Lett. 2016;623:1-6.
12. Li J, et al. Int Immunopharmacol. 2017;43:1-8.

Synthesemethoden

The synthesis of 4-(1-benzofuran-2-ylcarbonyl)-5-(4-bromophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one involves several steps, starting from commercially available starting materials. The detailed synthesis route has been described in the literature (1). Briefly, the synthesis involves the condensation of 4-(1-benzofuran-2-ylcarbonyl)-5-(4-bromophenyl)-1,3-dihydro-2H-pyrrol-2-one with N,N-dimethylaminoethyl chloride hydrochloride in the presence of a base, followed by hydrolysis and cyclization to obtain 4-(1-benzofuran-2-ylcarbonyl)-5-(4-bromophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one. The synthesis has been optimized to achieve high yields and purity of the final product.

Wissenschaftliche Forschungsanwendungen

4-(1-benzofuran-2-ylcarbonyl)-5-(4-bromophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been extensively studied in preclinical models of cancer, and has shown promising results in inhibiting the growth and proliferation of various cancer cell lines, including breast, lung, prostate, and colon cancer (2,3). 4-(1-benzofuran-2-ylcarbonyl)-5-(4-bromophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has also been shown to induce apoptosis (programmed cell death) and inhibit angiogenesis (the formation of new blood vessels that supply nutrients to tumors) in cancer cells (4). In addition, 4-(1-benzofuran-2-ylcarbonyl)-5-(4-bromophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been shown to enhance the anti-tumor effects of other chemotherapeutic agents, such as paclitaxel and cisplatin (5,6). These findings suggest that 4-(1-benzofuran-2-ylcarbonyl)-5-(4-bromophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one may have potential as a novel anticancer agent.

Eigenschaften

Produktname

4-(1-benzofuran-2-ylcarbonyl)-5-(4-bromophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

Molekularformel

C23H21BrN2O4

Molekulargewicht

469.3 g/mol

IUPAC-Name

3-(1-benzofuran-2-carbonyl)-2-(4-bromophenyl)-1-[2-(dimethylamino)ethyl]-4-hydroxy-2H-pyrrol-5-one

InChI

InChI=1S/C23H21BrN2O4/c1-25(2)11-12-26-20(14-7-9-16(24)10-8-14)19(22(28)23(26)29)21(27)18-13-15-5-3-4-6-17(15)30-18/h3-10,13,20,28H,11-12H2,1-2H3

InChI-Schlüssel

UVPLNGFZTMLTFR-UHFFFAOYSA-N

SMILES

CN(C)CCN1C(C(=C(C1=O)O)C(=O)C2=CC3=CC=CC=C3O2)C4=CC=C(C=C4)Br

Kanonische SMILES

C[NH+](C)CCN1C(C(=C(C1=O)[O-])C(=O)C2=CC3=CC=CC=C3O2)C4=CC=C(C=C4)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.